

Spectroscopic Data for 3-Phenoxycyclopentanamine: A Search for Comprehensive Data

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Compound of Interest

Compound Name: 3-Phenoxycyclopentanamine

Cat. No.: B15253300

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Despite a thorough search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) for **3-Phenoxycyclopentanamine** could not be located. While the existence of the compound is noted by chemical suppliers, specific spectral datasets, crucial for in-depth analysis and characterization, remain elusive in the reviewed literature.

This guide outlines the general methodologies and theoretical expectations for the spectroscopic analysis of a compound like **3-Phenoxycyclopentanamine**, and provides a framework for what such a technical document would entail if the data were available.

Hypothetical Spectroscopic Data

In the absence of experimental data, this section presents predicted and theoretical values based on the chemical structure of **3-Phenoxycyclopentanamine**. These are estimations and should be verified with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenoxy group, the methine proton at the point of substitution on the cyclopentyl ring, the methine proton attached to the amine group, and the methylene protons

of the cyclopentyl ring. The chemical shifts (δ) would be influenced by the electronegativity of the oxygen and nitrogen atoms.

- ^{13}C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl group, with the carbon attached to the oxygen appearing further downfield. The carbons of the cyclopentyl ring would also show distinct signals, with the carbons directly bonded to the oxygen and nitrogen atoms being the most deshielded.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **3-Phenoxycyclopentanamine**

Assignment	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)
Aromatic C-H	6.8 - 7.3	115 - 130
Aromatic C-O	-	158 - 160
Cyclopentyl C-O	4.5 - 4.8	80 - 85
Cyclopentyl C-N	3.0 - 3.5	55 - 60
Cyclopentyl CH_2	1.5 - 2.2	25 - 40
Amine N-H	1.0 - 3.0 (broad)	-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands for **3-Phenoxycyclopentanamine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (Aryl Ether)	1200 - 1260	Strong
C-N Stretch	1000 - 1250	Medium

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of **3-Phenoxycyclopentanamine**. Fragmentation patterns would likely involve the cleavage of the C-O and C-N bonds, as well as fragmentation of the cyclopentyl ring.

Table 3: Predicted Mass Spectrometry Fragments for **3-Phenoxycyclopentanamine**

m/z	Possible Fragment
[M] ⁺	Molecular Ion
[M - NH ₂] ⁺	Loss of the amine group
[M - C ₅ H ₈ N] ⁺	Loss of the cyclopentanamine moiety
C ₆ H ₅ O ⁺	Phenoxy cation
C ₅ H ₁₀ N ⁺	Cyclopentanamine cation

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following outlines the general procedures that would be employed.

NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **3-Phenoxycyclopentanamine** would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** The resulting free induction decay (FID) would be Fourier transformed, and the spectra would be phase and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid or solid sample would be placed between two KBr or NaCl plates. Alternatively, a KBr pellet would be prepared for a solid sample, or a thin film would be cast from a volatile solvent.
- **Data Acquisition:** The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The spectrum would be presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry

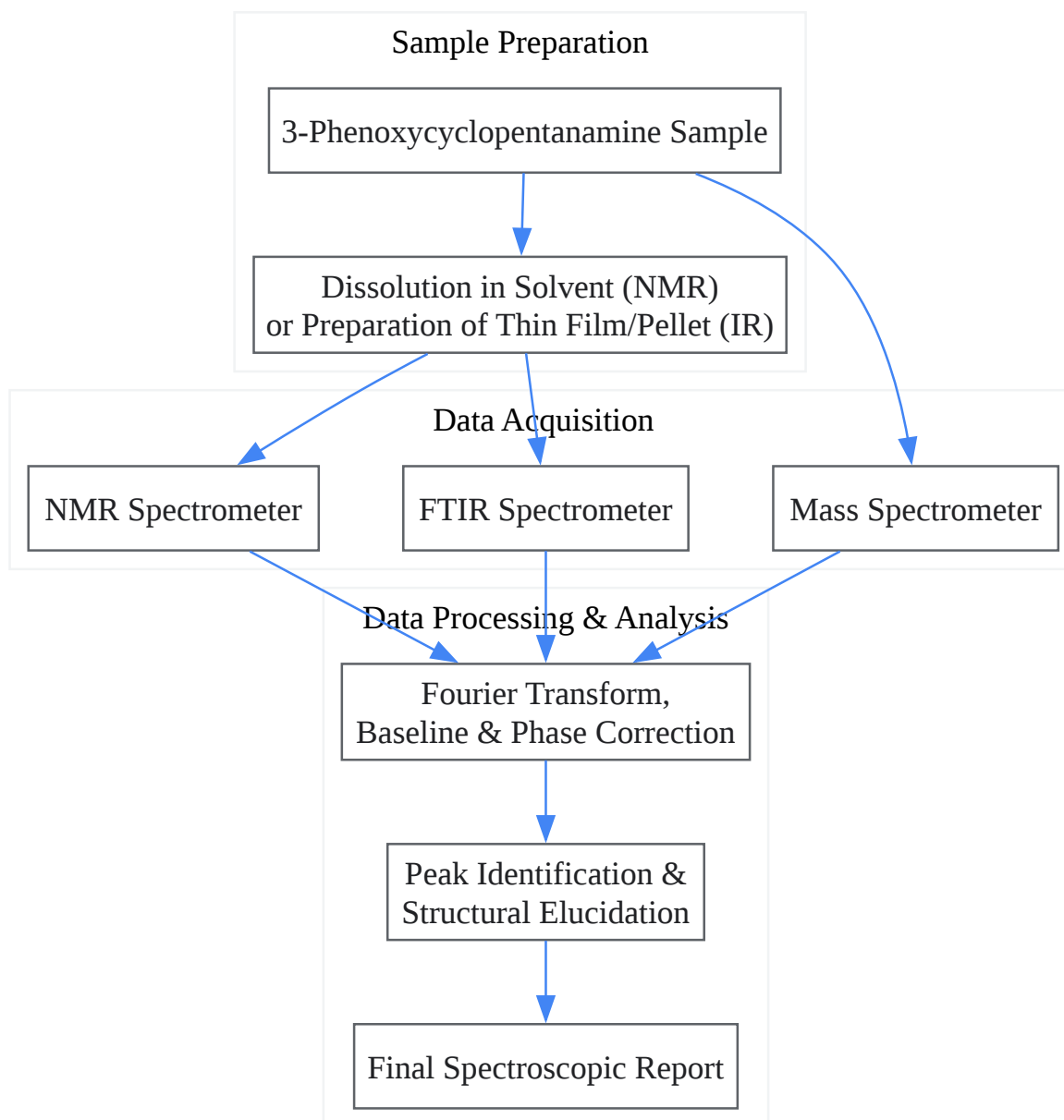
- **Sample Introduction:** The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the ions would be measured by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Chemical Structure

Caption: Chemical structure of **3-Phenoxycyclopentanamine**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

In conclusion, while a comprehensive technical guide on the spectroscopic data of **3-Phenoxycyclopentanamine** cannot be provided due to the lack of available experimental data, this document serves as a template outlining the expected data, methodologies, and

workflows. Researchers and drug development professionals are encouraged to perform experimental analysis to obtain the necessary data for this compound.

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